5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
説明
特性
IUPAC Name |
5-chloro-4-hydroxy-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-4(7)5(9)2-6(8)10/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRBWOGSHHARDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379260-15-7 | |
| Record name | 5-chloro-4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用機序
Target of Action
The primary target of Gimeracil Impurity 5 is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of pyrimidine bases, including the anticancer drug 5-fluorouracil (5-FU).
Mode of Action
Gimeracil Impurity 5 functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, thereby maintaining high concentrations of 5-FU in the body for a sustained effect against cancer cells.
Biochemical Pathways
The inhibition of DPD by Gimeracil Impurity 5 affects the metabolic pathway of 5-FU . By preventing the degradation of 5-FU, Gimeracil Impurity 5 allows for higher concentrations of 5-FU to be achieved, which can enhance the cytotoxic effect of 5-FU on rapidly dividing cancer cells.
生物活性
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, a member of the pyridinone class, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom at position 5, a hydroxyl group at position 4, and a methyl group at position 1. This unique arrangement contributes to its polar nature and reactivity, making it a candidate for various biological applications. The compound's ability to undergo keto-enol tautomerism further enhances its chemical versatility.
Antimicrobial Properties
Research indicates that compounds within the pyridinone class, including this compound, exhibit antimicrobial activity. Studies have shown that derivatives can act as inhibitors of specific enzymes or receptors, which is crucial for their therapeutic potential. For instance, the compound has demonstrated effectiveness against various bacterial strains, making it a promising candidate for developing new antibiotics.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 mg/mL | |
| Escherichia coli | 0.020 mg/mL | |
| Pseudomonas aeruginosa | 0.050 mg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. The structure-activity relationship (SAR) studies indicate that the presence of the hydroxyl group enhances its inhibitory activity on COX enzymes.
Table 2: COX Inhibition by this compound
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound in various diseases:
- Cancer Research : In vitro studies have shown that derivatives exhibit antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inhibition of specific metabolic pathways crucial for tumor growth.
- Antibacterial Studies : The compound has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth and biofilm formation.
科学的研究の応用
Chemical Properties and Structure
The compound features a pyridine ring with a chlorine atom at the sixth position, a hydroxyl group at the fourth position, and a methyl group at the fifth position. These substitutions contribute to its chemical reactivity and biological activity, making it a valuable candidate for further investigation in medicinal chemistry and organic synthesis.
Pharmacological Applications
-
Antidiabetic Research :
- Recent studies have highlighted the potential of compounds similar to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one as G-protein-coupled receptor 119 (GPR119) agonists. These compounds stimulate glucose-dependent insulin release, making them promising candidates for type 2 diabetes treatment .
- For instance, BMS-903452, a compound structurally related to this compound, has shown efficacy in enhancing GLP-1 secretion and improving glucose metabolism in rodent models .
- Antimicrobial Activity :
-
Cancer Research :
- Compounds with similar structures have been investigated for their anticancer properties. The unique arrangement of functional groups may influence their ability to inhibit cancer cell proliferation or induce apoptosis.
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules :
-
Regioselective Functionalization :
- Recent advancements using biocatalysts like Burkholderia sp. MAK1 have demonstrated the potential for regioselective oxyfunctionalization of pyridine derivatives, including this compound. This method allows for the efficient conversion of pyridine derivatives into hydroxylated products, expanding the scope of synthetic applications .
Case Studies
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of pyridinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogues:
Table 1: Comparison of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one with Similar Pyridinones
Key Differences in Reactivity and Bioactivity
Halogen Effects :
- The chlorine atom in the target compound increases electrophilicity at the 5-position, making it reactive toward nucleophilic substitution. In contrast, 4-Fluoro-5-methylpyridin-2(1H)-one () exhibits stronger hydrogen-bonding capacity due to fluorine’s electronegativity, enhancing its metabolic stability .
Hydroxyl vs. Methoxy Groups :
- The 4-OH group in the target compound contributes to acidity (pKa ~8–9), enabling pH-dependent solubility. Comparatively, methoxy-substituted analogues (e.g., 5-chloro-4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , ) are more lipophilic and less acidic, favoring blood-brain barrier penetration .
Heterocyclic Moieties: Piperidine- or pyrrolidine-containing derivatives (e.g., ) exhibit enhanced bioavailability and receptor affinity.
Biological Activity :
- While the target compound is primarily a pharmaceutical impurity, analogues like 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one () demonstrate strong antimicrobial and anticancer activities due to their extended conjugation and bulky substituents .
準備方法
Stepwise Procedure and Optimization
-
Alkaline Dissolution : The crude product is dissolved in an alkaline solution (e.g., 1M NaOH) at 10–12°C to prevent premature crystallization.
-
Acid Neutralization : Gradual addition of hydrochloric acid (HCl) adjusts the pH to 4.0–4.5, inducing nucleation. Maintaining temperatures below 20°C minimizes impurity incorporation.
-
Crystallization : The solution is held at 18–20°C for 10–12 hours, yielding needle-like crystals with >98% purity, as confirmed by powder X-ray diffraction (PXRD).
Key Consideration : The methyl group at the 1-position may alter solubility profiles, necessitating adjustments to solvent ratios or agitation rates during crystallization.
High-Temperature Alkaline Hydrolysis
Patent WO2020178175A1 describes a high-temperature hydrolysis method for synthesizing 4-amino-5-methylpyridone, which can be extrapolated to the target compound by substituting amine groups with hydroxyl functionalities.
Autoclave-Based Reaction Setup
-
Reagents : Potassium hydroxide (KOH) in methanol or aqueous methanol.
-
Conditions : 160–200°C for 15–48 hours in a sealed autoclave.
-
Mechanism : Hydrolysis of chloro intermediates under strongly basic conditions facilitates ring closure and hydroxyl group formation.
Advantages :
-
Avoids by-products like methyl ethers through precise stoichiometric control.
-
Suitable for industrial-scale production due to minimal solvent waste.
Table 2: Hydrolysis Conditions and Outcomes
| Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 180 | 24 | Methanol | 72 | >96 |
| 200 | 15 | H₂O/MeOH | 68 | >95 |
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR : The 1-methyl group resonates as a singlet at δ 3.2–3.5 ppm in -NMR, while the hydroxyl proton appears as a broad peak at δ 10–12 ppm.
-
HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity thresholds >95%.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation | 78–85 | >95 | Moderate | High |
| Alkali-Acid Crystallization | 90 | >98 | High | Moderate |
| High-Temperature Hydrolysis | 68–72 | >95 | High | Low |
The alkali-acid method excels in purity and scalability but requires stringent temperature control. High-temperature hydrolysis, while efficient, demands specialized equipment, increasing capital costs.
Industrial-Scale Production Challenges
-
By-Product Management : Chlorinated by-products, such as 5,6-dichloro derivatives, necessitate rigorous chromatography or recrystallization.
-
Solvent Recovery : Methanol and DMF recycling systems reduce environmental impact and operational costs.
-
Regulatory Compliance : Crystal polymorphism, as revealed by PXRD, must align with pharmacopeial standards to ensure batch consistency .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted pyridine precursors with chlorinating agents under controlled pH (6.5–7.5) and temperature (60–80°C). Key steps include halogenation at the 5-position and hydroxyl group stabilization via acid-base equilibria. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR to verify substitution patterns (e.g., chlorine at C5, hydroxyl at C4). For example, the hydroxyl proton typically appears as a broad singlet at δ 10–12 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ calculated for C₇H₇ClNO₂: 172.0165).
- HPLC : Purity assessment (>98%) using a C18 column and UV detection at 254 nm .
Q. What are the common chemical transformations of this compound?
- Methodological Answer : The compound undergoes nucleophilic substitution at the 5-chloro position (e.g., with amines or thiols) and oxidation of the hydroxyl group. For example:
- Substitution : React with ethylenediamine in DMF at 100°C to yield 5-amino derivatives.
- Oxidation : Use MnO₂ in acetone to form the ketone derivative, though this may require protecting the hydroxyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for kinase inhibition studies).
- Control Purity : Re-synthesize disputed compounds with ≥99% purity (via preparative HPLC) and re-test activity.
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across derivatives; for example, electron-withdrawing groups at C5 enhance antimicrobial activity, while bulky groups reduce solubility .
Q. What advanced strategies improve the yield of halogenation reactions in the synthesis of this compound?
- Methodological Answer : Optimize halogenation using:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity.
- Catalytic Systems : Employ Cu(I) catalysts (e.g., CuCl) to direct chlorine incorporation at C5.
- In Situ Monitoring : Use FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., bacterial DNA gyrase). Focus on hydrogen bonding between the hydroxyl group and active-site residues.
- ADMET Prediction : Tools like SwissADME evaluate logP (target ≤2.5), aqueous solubility, and CYP450 interactions. For example, methyl substitution at N1 improves metabolic stability .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Methodological Answer :
- Solvent Recycling : Use ethanol/water mixtures for recrystallization (recovery >85%).
- Catalytic Reagents : Replace stoichiometric chlorinating agents (e.g., PCl₅) with recyclable ionic liquids.
- Flow Chemistry : Continuous flow reactors reduce reaction volumes and energy consumption (e.g., 30% yield increase vs. batch) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
